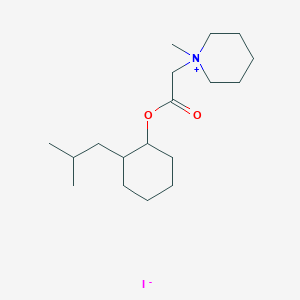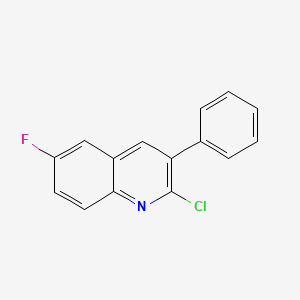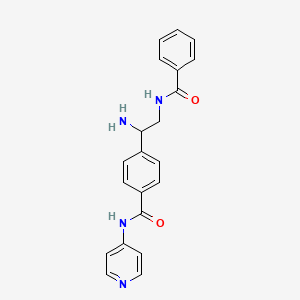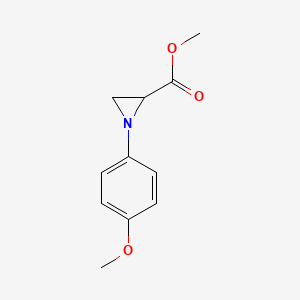
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl aziridine-2-carboxylate with 4-methoxyphenyl derivatives under controlled conditions. For instance, a solution of ethyl succinyl chloride in acetonitrile can be added dropwise to a solution of methyl aziridine-2-carboxylate and triethylamine in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring opening.
Substitution Reactions: Substitution reactions can occur at the aziridine ring or the methoxyphenyl group, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.
Applications De Recherche Scientifique
Methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate primarily involves its reactivity towards nucleophiles. The high strain energy of the aziridine ring facilitates nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in both synthetic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Methyl aziridine-2-carboxylate: This compound is a precursor in the synthesis of methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate and shares similar chemical properties.
Uniqueness
This compound is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
933782-80-0 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl 1-(4-methoxyphenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-9)12-7-10(12)11(13)15-2/h3-6,10H,7H2,1-2H3 |
Clé InChI |
NYMUGJHOXHESHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


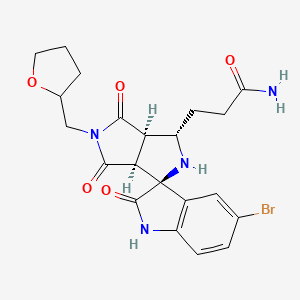
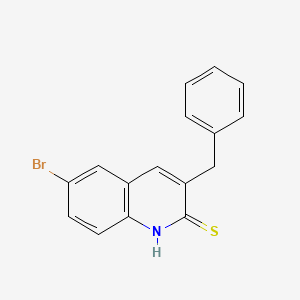
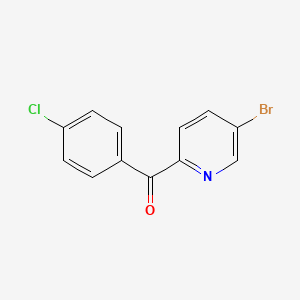
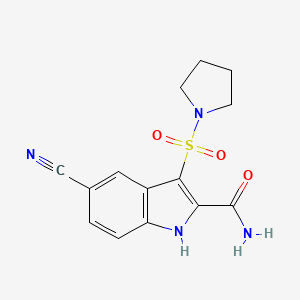
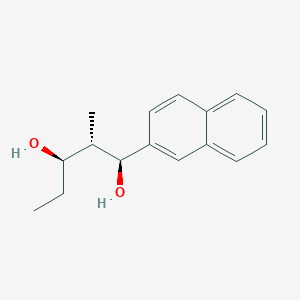
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
![D-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B12627469.png)
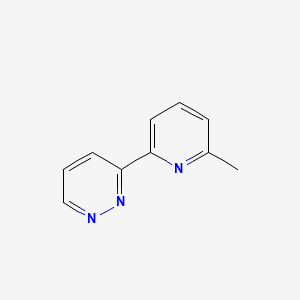
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
